molecular formula C7H16Cl2N2O2 B6224336 methyl 2-methylpiperazine-2-carboxylate dihydrochloride CAS No. 2763777-38-2

methyl 2-methylpiperazine-2-carboxylate dihydrochloride

Cat. No.: B6224336
CAS No.: 2763777-38-2
M. Wt: 231.1
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Description

Methyl 2-methylpiperazine-2-carboxylate dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylpiperazine-2-carboxylate dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the condensation of cyclohexanone with methyl bromoacetate, followed by N-deprotection leading to spontaneous amide bond formation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylpiperazine-2-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

Methyl 2-methylpiperazine-2-carboxylate dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methylpiperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Piperazine-2-carboxylic acid methyl ester dihydrochloride
  • Methyl piperazine-2-carboxylate dihydrochloride
  • Piperazine-2-carboxylic acid methyl ester

Uniqueness

Methyl 2-methylpiperazine-2-carboxylate dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other piperazine derivatives .

Properties

CAS No.

2763777-38-2

Molecular Formula

C7H16Cl2N2O2

Molecular Weight

231.1

Purity

95

Origin of Product

United States

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